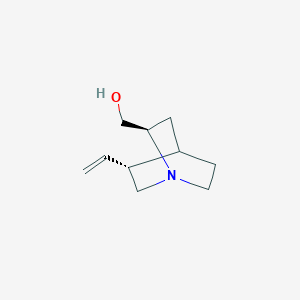

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Description

Significance of Chiral Quinuclidine (B89598) Architectures in Asymmetric Synthesis Research

Chiral quinuclidine architectures are foundational to the development of highly effective catalysts for asymmetric synthesis, a branch of chemistry focused on controlling the stereochemical outcome of a reaction. The rigid [2.2.2]bicyclic system of the quinuclidine core provides a well-defined three-dimensional structure. This rigidity is crucial as it creates a predictable and stable chiral environment around the catalyst's active site, which is essential for inducing high levels of enantioselectivity in chemical transformations. dovepress.com

The tertiary nitrogen atom within the quinuclidine ring is a key functional group, imparting basic properties to the molecule. dovepress.com This basic site can act as a Lewis base or a Brønsted base, activating substrates and promoting a wide array of chemical reactions. In bifunctional catalysts derived from quinuclidine scaffolds, this basic nitrogen works in concert with another functional group (often a hydroxyl or thiourea (B124793) group) to simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and excellent stereocontrol. dovepress.comresearchgate.net

Derivatives of the quinuclidine framework are among the most powerful organocatalysts known, successfully employed in numerous asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. dovepress.comtut.ac.jp The ability to modify the substituents on the quinuclidine ring, such as the vinyl and methanol (B129727) groups in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, allows for fine-tuning of the catalyst's steric and electronic properties to optimize its performance for specific reactions. nih.gov

Historical Context and Relationship to Cinchona Alkaloid Frameworks in Chiral Pool Synthesis

The scientific importance of this compound is intrinsically linked to its origin as a derivative of Cinchona alkaloids. tut.ac.jp These natural products, extracted from the bark of the Cinchona tree, include famous compounds like quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine (B190817). nih.govnih.gov Historically, these alkaloids have been utilized for centuries, most notably for their medicinal properties. In the realm of chemistry, they were first used as chiral resolving agents and later as catalysts for asymmetric reactions, with the first such application reported as early as 1912. nih.gov

Cinchona alkaloids are a cornerstone of "chiral pool" synthesis. nih.gov The chiral pool approach is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com Since these alkaloids are produced by nature in specific stereoisomeric forms, they provide a cost-effective and convenient source of complex chiral scaffolds. tut.ac.jpnih.gov

This compound can be viewed as a simplified analog or a synthetic precursor that retains the essential quinuclidine core of the Cinchona alkaloids. The vinyl group present in this compound corresponds to the vinyl group found in the natural alkaloids, which is often a site for chemical modification to create diverse libraries of catalysts. tut.ac.jpnih.gov By isolating the core quinuclidine methanol structure, chemists can study its fundamental catalytic properties and build more complex, tailored catalysts for specific synthetic challenges, continuing the long and storied legacy of the Cinchona alkaloid family in asymmetric synthesis. bohrium.com

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

207129-36-0 |

|---|---|

Formule moléculaire |

C10H17NO |

Poids moléculaire |

167.25 g/mol |

Nom IUPAC |

[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9+,10+/m0/s1 |

Clé InChI |

GAFZBOMPQVRGKU-IVZWLZJFSA-N |

SMILES |

C=CC1CN2CCC1CC2CO |

SMILES isomérique |

C=C[C@H]1CN2CC[C@@H]1C[C@@H]2CO |

SMILES canonique |

C=CC1CN2CCC1CC2CO |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2r,5r + 5 Vinyl 2 Quinuclidinemethanol

Enantioselective and Diastereoselective Synthesis Strategies to the Quinuclidine (B89598) Scaffold

The construction of the quinuclidine core with precise control over its stereochemistry is the central challenge in the synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. Traditional approaches often involved the cyclization of substituted piperidine precursors, but achieving high levels of stereocontrol in these transformations was frequently problematic, leading to racemic or diastereomeric mixtures. chinesechemsoc.org Modern synthetic chemistry has overcome many of these limitations through the development of powerful enantioselective and diastereoselective methodologies.

Stereocontrolled Approaches Utilizing Chiral Auxiliary Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied in asymmetric synthesis to create complex chiral molecules. researchgate.net

In the context of quinuclidine synthesis, chiral auxiliaries are typically employed to control the stereochemistry of precursors, such as functionalized piperidines, which are later cyclized to form the bicyclic core. A prominent example is the use of Evans oxazolidinone auxiliaries in asymmetric aldol (B89426) reactions. youtube.comtcichemicals.com By attaching an acyl fragment to an Evans auxiliary, its corresponding boron enolate can react with an aldehyde with a very high degree of diastereoselectivity, establishing two new contiguous stereocenters simultaneously. tcichemicals.comalfa-chemistry.com This method can be adapted to synthesize piperidine precursors with the requisite stereochemistry for subsequent cyclization. For instance, an Evans aldol-type reaction has been used in the synthesis of optically active methylphenidate, demonstrating its power in controlling stereochemistry on a piperidine ring. researchgate.net

Another widely used class of auxiliaries includes Oppolzer's camphorsultam, which has been applied in asymmetric Diels-Alder reactions to construct chiral isoquinuclidine derivatives with excellent diastereoselectivity (up to 98% d.e.). clockss.org Pseudoephedrine amides also serve as effective chiral auxiliaries for the asymmetric alkylation of enolates, providing a reliable route to chiral carbonyl compounds that can be elaborated into quinuclidine precursors.

Table 1: Overview of Chiral Auxiliaries in Stereocontrolled Synthesis

| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Excess (d.e.) | Application Context |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reaction | >95% | Synthesis of syn-β-hydroxy carbonyls, precursors to substituted piperidines. tcichemicals.comalfa-chemistry.com |

| Oppolzer's Camphorsultam | Diels-Alder Reaction | up to 98% | Construction of chiral isoquinuclidine scaffolds. clockss.org |

| Pseudoephedrine Amides | α-Alkylation | >90% | Asymmetric synthesis of α-substituted carboxylic acid derivatives. wikipedia.org |

Asymmetric Catalytic Routes for Construction of the Quinuclidine Core

Asymmetric catalysis has emerged as a more atom-economical and elegant alternative to the use of stoichiometric chiral auxiliaries. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several powerful catalytic strategies have been developed for the construction of the quinuclidine scaffold.

Transition-Metal Catalysis: Iridium-catalyzed asymmetric allylic dearomatization has proven to be a potent method for synthesizing complex quinuclidine derivatives. chinesechemsoc.org This reaction transforms planar aromatic compounds into highly enantio-enriched three-dimensional molecules. chinesechemsoc.orgacs.org In one study, an iridium catalyst derived from [Ir(cod)Cl]₂ and the Feringa ligand was used for an intramolecular allylic dearomatization reaction, affording a range of quinuclidine derivatives in high yields (up to 96%), excellent diastereoselectivity (>20:1 dr), and outstanding enantioselectivity (>99% ee). chinesechemsoc.org This approach allows for the rapid construction of the complex, fused-ring systems characteristic of many biologically active quinuclidines.

Organocatalysis: Organocatalysis, which uses small, chiral organic molecules as catalysts, offers a complementary approach that avoids the use of often expensive and toxic heavy metals. A key strategy in the total synthesis of quinine (B1679958) and quinidine involves a proline-catalyzed asymmetric cycloaldolization. researchgate.net This reaction constructs the core piperidine ring with high enantioselectivity (up to 99% ee), which is then elaborated to form the final quinuclidine structure. researchgate.net Another organocatalytic approach employed a diphenylprolinol silyl ether-mediated Michael reaction as the key step to build a chiral tetrahydropyridine, which was subsequently converted to the trisubstituted piperidine precursor of quinine with excellent diastereoselectivity. nih.gov

Table 2: Asymmetric Catalytic Methods for Quinuclidine Scaffold Synthesis

| Catalytic System | Reaction Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Feringa Ligand | Intramolecular Allylic Dearomatization | 68–96% | >20:1 dr, >99% ee | chinesechemsoc.org |

| Proline | Asymmetric Cycloaldolization | 94% | 96% ee | researchgate.net |

Chemoenzymatic Synthesis of the Vinyl Quinuclidine Moiety

Chemoenzymatic strategies leverage the exceptional selectivity of enzymes to perform challenging chemical transformations, often under mild, environmentally benign conditions. For the synthesis of chiral molecules, lipase-catalyzed kinetic resolution is a particularly powerful and widely used technique. nih.govmdpi.com

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. acs.org This allows for the separation of the two enantiomers, with a theoretical maximum yield of 50% for each. This method is highly effective for producing enantiopure alcohols, amines, and esters. organic-chemistry.orgmdpi.com For instance, the kinetic resolution of racemic 2-piperidineethanol has been achieved using various lipases, demonstrating the applicability of this method to piperidine-based precursors of quinuclidines. nih.gov

Amano Lipase PS-C II has been successfully used to resolve racemic alcohols via acetylation with isopropenyl acetate, yielding the (R)-alcohol with an enantiomeric excess of 99.6%. nih.gov Similarly, lipases from Pseudomonas cepacia have been used to resolve key alcohol intermediates for pharmaceutical synthesis, achieving high enantiomeric ratios (96:4 e.r.). polimi.it Such a strategy could be applied to a racemic precursor of this compound, where a lipase could selectively acylate or hydrolyze one enantiomer, enabling the isolation of the desired optically pure material. nih.gov

Precursor Design and Stereochemical Control in De Novo Total Synthesis

The de novo total synthesis of a complex molecule like this compound requires a robust retrosynthetic plan where the design of key precursors and the methods for controlling stereochemistry are paramount. The historic total synthesis of quinine, a molecule containing the quinuclidine core, provides a masterclass in such strategic planning. wikipedia.orgprinceton.edu

A common strategy involves the construction of a stereochemically defined disubstituted piperidine ring, which serves as the key building block for the subsequent formation of the bicyclic quinuclidine system. researchgate.netnih.gov The stereocenters on the piperidine ring are installed using the asymmetric methods described previously (chiral auxiliaries, asymmetric catalysis). Once the substituted piperidine is in hand, the final ring of the quinuclidine is typically formed via an intramolecular nucleophilic substitution (SN2) reaction. nih.gov

For example, the retrosynthesis of quinine often involves a C6–N bond disconnection, tracing the quinuclidine back to a piperidine precursor. nih.gov The synthesis of this crucial piperidine intermediate is where stereocontrol is critical. In a recent total synthesis of (-)-quinine, a multi-reaction, one-pot sequence involving an organocatalyst-mediated Michael reaction, an aza-Henry reaction, and a hemiaminalization was used to construct a tetrahydropyridine with excellent enantioselectivity. This intermediate was then converted through a series of steps into a trisubstituted piperidine with the correct stereochemistry for cyclization. nih.gov

An alternative to building the core from simple acyclic precursors is the "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials. For quinuclidine synthesis, the Cinchona alkaloids themselves, such as quinine or quinidine, can serve as precursors. This strategy leverages the existing, complex stereochemical framework of the natural product, modifying it to achieve the desired target. core.ac.uk

Optimization of Reaction Conditions for Research-Scale and Preparative Synthesis

Translating a synthetic route from a small, research-scale reaction to a larger, preparative-scale synthesis requires careful optimization of reaction conditions to ensure safety, efficiency, scalability, and cost-effectiveness. chemrxiv.org Key parameters that must be considered include catalyst loading, solvent choice, reaction concentration, temperature, and purification methods.

For catalytic reactions, minimizing the amount of expensive catalyst (e.g., iridium complexes) is a primary goal. Lowering catalyst loading without significantly compromising yield or selectivity is crucial for economic viability. For instance, the iridium-catalyzed dearomatization reaction was demonstrated on a gram scale, showing its potential for preparative applications. chinesechemsoc.org Optimization may involve screening different ligands, solvents, and bases to find a system that maintains high turnover numbers and frequencies at lower catalyst concentrations.

Reaction concentration is another critical factor. While dilute conditions can sometimes favor desired intramolecular reactions and minimize side products, they are inefficient for large-scale production due to the large solvent volumes required. Optimizing for higher concentrations can improve throughput, but may require more precise temperature control to manage reaction exotherms.

Modern techniques such as flow chemistry are increasingly being used to facilitate scale-up. Flow reactors offer superior heat and mass transfer, allowing for safer execution of highly exothermic or fast reactions. They also enable automated optimization of parameters like residence time, temperature, and reagent stoichiometry, and can be run continuously for extended periods to produce large quantities of material. chemrxiv.org

Finally, purification strategies must be adapted for larger scales. While column chromatography is ubiquitous in research labs, it is often impractical for multi-kilogram production. Crystallization, distillation, and extraction are preferred methods for purification on a preparative scale. Developing a synthesis where the final product can be isolated by crystallization is a significant advantage, as it can provide very high purity material in a single, efficient step.

Table 3: Key Parameters for Synthesis Optimization

| Parameter | Research-Scale Consideration | Preparative-Scale Consideration | Impact |

|---|---|---|---|

| Catalyst Loading | Often high to ensure conversion | Minimized for cost-efficiency | Economic viability, sustainability |

| Concentration | Often dilute to control side reactions | Maximized to improve throughput | Process efficiency, solvent waste |

| Temperature | Easily controlled with lab equipment | Requires robust thermal management | Safety, reaction rate, selectivity |

| Purification | Column chromatography is common | Crystallization, distillation preferred | Scalability, cost, purity |

| Solvent | Chosen for optimal reactivity | Chosen for cost, safety, and environmental impact | Green chemistry, process safety |

Elucidation of 2r,5r + 5 Vinyl 2 Quinuclidinemethanol S Utility As a Chiral Building Block in Complex Molecule Construction

Applications as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The unique stereochemical and electronic properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, often referred to by its synonym Quincoridine, have led to the development of a new class of chiral ligands. These ligands have demonstrated high enantioselectivity in a variety of metal-catalyzed asymmetric reactions. buchler-gmbh.com The inherent chirality of the quinuclidine (B89598) core, when incorporated into a ligand structure, effectively creates a chiral environment around a metal center, enabling the stereoselective synthesis of complex molecules.

Ligand Design Principles and Mechanistic Aspects of Stereochemical Induction

The design of chiral ligands based on the this compound scaffold is guided by several key principles. The rigid quinuclidine framework provides a well-defined and predictable three-dimensional structure, which is crucial for effective stereochemical communication. The hydroxyl and vinyl functional groups serve as versatile handles for modification, allowing for the fine-tuning of steric and electronic properties of the resulting ligands. This modularity enables the synthesis of a library of ligands tailored for specific metal-catalyzed reactions.

Stereochemical induction is achieved through the formation of a chiral metal complex where the ligand dictates the facial selectivity of the substrate's approach to the metal's active site. The steric bulk and the spatial arrangement of the substituents on the quinuclidine ring create a highly asymmetric environment, forcing the substrate to adopt a specific orientation, which in turn leads to the preferential formation of one enantiomer of the product. The precise mechanism of stereoinduction is often dependent on the specific reaction, the metal center, and the nature of the substrate, but is fundamentally rooted in the diastereomeric transition states formed during the catalytic cycle.

Specific Reactions: Enantioselective Hydrogenation, C-C Bond Formations, and Other Chiral Inductions

While specific documented examples of this compound as a ligand in high-yield, high-enantioselectivity reactions are not extensively detailed in readily available literature, the broader class of Cinchona alkaloids, from which it is derived, has a well-established track record in a multitude of asymmetric transformations. thieme-connect.combohrium.com Derivatives of these alkaloids are widely employed as ligands and catalysts in reactions such as:

Enantioselective Hydrogenation: Particularly in the hydrogenation of ketones and olefins, Cinchona alkaloid-based ligands have been instrumental. They can create highly effective chiral environments around transition metals like iridium and ruthenium, leading to the production of chiral alcohols and alkanes with high enantiomeric excess.

Carbon-Carbon Bond Formations: In reactions such as Michael additions, aldol (B89426) reactions, and allylic alkylations, the use of Cinchona alkaloid derivatives as ligands for metals like copper, rhodium, and palladium has enabled the asymmetric formation of C-C bonds, a cornerstone of complex molecule synthesis. thieme-connect.comnih.gov

Other Chiral Inductions: The versatility of these scaffolds extends to a wide array of other asymmetric reactions, including cycloadditions, epoxidations, and dihydroxylations, demonstrating their broad applicability in synthetic organic chemistry. thieme-connect.com

Derivatives of Quincoridine have been reported to achieve enantiomeric excesses of up to 99% in various catalytic processes, underscoring the potential of this specific chiral building block. buchler-gmbh.com

Role in Organocatalysis and Other Non-Metallic Chiral Systems

The utility of this compound extends beyond its role as a ligand in metal-based systems. Its inherent functionalities allow it to act as a scaffold for the development of purely organic catalysts.

Contributions to Novel Organocatalytic Systems

The quinuclidine nitrogen in this compound can act as a Lewis base, while the hydroxyl group can function as a hydrogen bond donor. This bifunctionality is a key feature in many organocatalytic systems. By modifying the hydroxyl and vinyl groups, a diverse range of organocatalysts can be synthesized. These catalysts have the potential to promote a variety of asymmetric reactions, such as Michael additions, aldol reactions, and Mannich reactions, through mechanisms involving the formation of chiral enamines, iminium ions, or through hydrogen bonding interactions that organize the transition state. The broader family of Cinchona alkaloids has been extensively used in developing bifunctional organocatalysts for a wide range of enantioselective transformations. bohrium.comacs.orgnih.gov

Development and Evaluation of Chiral Resolving Agents Derived from the Quinuclidine Scaffold

The chiral nature and the presence of a basic nitrogen and an acidic hydroxyl group make this compound and its derivatives suitable candidates for use as chiral resolving agents. They can form diastereomeric salts with racemic acids or diastereomeric complexes with other racemic compounds. The differing physical properties of these diastereomeric pairs, such as solubility, can then be exploited to separate the enantiomers. The efficiency of the resolution process is dependent on the structural complementarity between the resolving agent and the substrate, and the ability to form a stable, separable diastereomeric complex.

Integration into Chiral Stationary Phases for Analytical and Preparative Enantiomeric Separation

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. Chiral stationary phases (CSPs) for chromatography are a primary tool for achieving this. The this compound scaffold can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The vinyl group provides a convenient point of attachment for polymerization or surface modification.

Once immobilized, the chiral quinuclidine units create a chiral environment within the chromatographic column. Enantiomers of a racemic analyte passing through the column will interact differently with the CSP, leading to different retention times and, consequently, their separation. The separation mechanism is based on the transient formation of diastereomeric complexes between the analyte and the chiral selector, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric repulsion. The rigid structure of the quinuclidine core is advantageous in creating a well-defined and selective chiral environment for effective enantiomeric recognition.

Precursor for Structurally Related Biologically Relevant Chiral Scaffolds

The inherent chirality and functionality of this compound make it an ideal precursor for the construction of various biologically active quinuclidine derivatives. The vinyl and hydroxymethyl groups serve as handles for a range of chemical transformations, allowing for the divergent synthesis of novel compounds with defined absolute stereochemistry.

The strategic modification of the vinyl and hydroxymethyl moieties of this compound allows for the generation of a library of quinuclidine derivatives. The reactivity of these functional groups enables a variety of synthetic transformations, leading to novel chiral scaffolds.

The vinyl group can undergo a plethora of reactions, including but not limited to:

Oxidative Cleavage: Treatment with reagents such as ozone or potassium permanganate (B83412) can cleave the double bond to yield a carboxylic acid or an aldehyde, providing a stepping stone for amide coupling or further oxidation/reduction reactions.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in a primary alcohol. This transformation provides an additional site for functionalization.

Epoxidation: The vinyl group can be converted to an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities with controlled stereochemistry.

Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or other vinyl groups.

The hydroxymethyl group can be readily modified through:

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid provides a handle for Wittig reactions, reductive aminations, or amide bond formations.

Esterification and Etherification: Conversion to esters or ethers allows for the introduction of a wide range of substituents, which can modulate the steric and electronic properties of the molecule.

Substitution: Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, facilitates its displacement by various nucleophiles, including azides, halides, and cyanides, opening pathways to a diverse set of derivatives.

These synthetic strategies, applied in a combinatorial fashion, can generate a vast array of novel quinuclidine derivatives, all retaining the core (2R,5R) stereochemistry of the starting material.

| Functional Group | Reaction Type | Reagents | Resulting Functionality |

| Vinyl | Oxidative Cleavage | 1. O3; 2. Me2S | Aldehyde |

| Vinyl | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary Alcohol |

| Vinyl | Epoxidation | m-CPBA | Epoxide |

| Hydroxymethyl | Oxidation (PCC) | Pyridinium chlorochromate | Aldehyde |

| Hydroxymethyl | Tosylation | TsCl, Pyridine | Tosylate |

The (2R,5R) stereochemical configuration of (+)-5-Vinyl-2-quinuclidinemethanol is intrinsically linked to the stereochemistry of a prominent class of natural products: the Cinchona alkaloids. This family of compounds, which includes quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine (B190817), has been of immense importance in medicine, most notably for the treatment of malaria.

The quinuclidine core of this compound is a direct structural and stereochemical analog of the corresponding fragment in these alkaloids. For instance, the absolute stereochemistry at the C2 and C5 positions of this building block mirrors that found in quinine and cinchonidine. This inherent stereochemical relationship makes it a valuable starting material for the semi-synthesis of Cinchona alkaloid analogs and derivatives.

Beyond the Cinchona alkaloids, the rigid quinuclidine scaffold with its defined stereocenters is a recurring motif in other biologically active natural products and synthetic molecules. For example, the potent analgesic epibatidine, while possessing a different bicyclic core, shares the principle of a stereochemically complex nitrogen-containing framework. Synthetic strategies aimed at novel analgesics and neuronal acetylcholine (B1216132) receptor ligands often utilize chiral building blocks with similar spatial arrangements of functional groups to mimic the pharmacophore of such natural products.

Mechanistic Investigations and Stereochemical Control in Reactions Involving 2r,5r + 5 Vinyl 2 Quinuclidinemethanol

Reaction Mechanism Elucidation in Chiral Induction Processes

The primary mechanism by which (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is proposed to induce chirality is through the formation of a well-organized, diastereomeric transition state. This process is governed by non-covalent interactions between the catalyst and the substrate(s). The bifunctional nature of the molecule is central to this mechanism. The quinuclidine (B89598) nitrogen, a tertiary amine, acts as a Lewis base or a Brønsted base, while the hydroxyl group at the C2 position functions as a Brønsted acid and a hydrogen bond donor.

In a typical scenario, the basic quinuclidine nitrogen activates the nucleophile, either by deprotonation or by increasing its nucleophilicity through hydrogen bonding. Simultaneously, the hydroxyl group activates the electrophile, often a carbonyl or imino group, by forming a hydrogen bond. This dual activation brings the reactants into close proximity and in a specific spatial orientation within the chiral environment of the catalyst.

The vinyl group at the C5 position, while not directly involved in the catalytic cycle in the same manner as the amine and hydroxyl functionalities, can influence the steric and electronic properties of the catalyst, thereby modulating its reactivity and selectivity. The precise orientation of the substrates in the transition state is dictated by the rigid bicyclic structure of the quinuclidine core, which effectively shields one face of the reactive species, leading to a preferential attack from the less hindered direction and resulting in the formation of one enantiomer in excess.

Stereoelectronic Effects and Conformational Analysis in Chiral Recognition and Selectivity

The stereochemical outcome of reactions catalyzed by Cinchona alkaloids, including presumably this compound, is highly dependent on the interplay of stereoelectronic effects and the conformational preferences of the catalyst-substrate complex. The rigid quinuclidine framework significantly limits the number of accessible conformations, which is a key factor in achieving high enantioselectivity.

The relative orientation of the functional groups involved in catalysis is crucial. Spectroscopic and computational studies on related Cinchona alkaloids have identified several stable conformations, with the "open" and "closed" conformations being particularly relevant to catalysis. In the "open" conformation, the quinuclidine nitrogen and the hydroxyl group are oriented away from each other, allowing for independent interactions with the substrates. In the "closed" conformation, these groups are in closer proximity, potentially leading to a more compact and ordered transition state. The equilibrium between these conformers can be influenced by the solvent, temperature, and the nature of the substrates.

The vinyl group can exert stereoelectronic effects by influencing the electron density of the quinuclidine ring system through inductive and hyperconjugative effects. While often considered a simple steric bulky group, its electronic nature can impact the basicity of the quinuclidine nitrogen and the acidity of the hydroxyl group, thereby fine-tuning the catalytic activity.

Computational Chemistry Approaches to Understand Chiral Selectivity and Reactivity

To gain deeper insights into the intricate details of chiral induction by Cinchona alkaloids, computational chemistry has emerged as a powerful tool. These methods allow for the detailed examination of transition states and intermolecular interactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies of Transition States and Energetics

Density Functional Theory (DFT) has been widely applied to model reactions catalyzed by Cinchona alkaloids. These studies focus on locating the transition state structures for the formation of both the major and minor enantiomers and calculating their relative energies. The energy difference between these diastereomeric transition states directly correlates with the predicted enantiomeric excess of the reaction.

Table 1: Representative Energy Differences in DFT Calculations for Cinchona-Catalyzed Reactions (Hypothetical Data)

| Reaction Type | Catalyst System | ΔE (Major TS) (kcal/mol) | ΔE (Minor TS) (kcal/mol) | ΔΔE‡ (kcal/mol) | Predicted ee (%) |

| Michael Addition | Cinchona Derivative A + Substrates | -15.2 | -13.8 | 1.4 | >90 |

| Aldol (B89426) Reaction | Cinchona Derivative B + Substrates | -12.5 | -11.5 | 1.0 | ~80 |

Molecular Dynamics Simulations for Ligand-Substrate/Catalyst Interactions

While DFT provides static pictures of transition states, molecular dynamics (MD) simulations offer a dynamic view of the catalyst-substrate interactions over time. MD simulations can be used to explore the conformational landscape of the catalyst and the catalyst-substrate complex, identifying the most populated and catalytically relevant conformations.

By simulating the system in a solvent box, MD can also provide insights into the role of the solvent in the reaction mechanism, such as its influence on the stability of intermediates and transition states. Furthermore, MD simulations can be used to calculate the free energy profile of the reaction, providing a more complete picture of the reaction energetics than static DFT calculations alone. These simulations can reveal the intricate dance of molecules leading to chiral recognition, highlighting the flexibility and dynamic nature of the non-covalent interactions that govern enantioselectivity.

Table 2: Key Intermolecular Interactions Identified in MD Simulations of Cinchona Alkaloid Systems (Generalized Findings)

| Interaction Type | Interacting Groups | Average Distance (Å) | Significance |

| Hydrogen Bond | Catalyst-OH --- O=C-Substrate | 1.8 - 2.2 | Electrophile activation, orientation |

| Hydrogen Bond | Catalyst-N --- H-Nu | 2.5 - 3.0 | Nucleophile activation |

| π-π Stacking | Quinoline Ring --- Aromatic Substrate | 3.5 - 4.5 | Substrate orientation, stabilization |

| Steric Repulsion | Quinuclidine Core --- Substrate | > 3.0 | Facial shielding, enantiocontrol |

Note: This table summarizes generalized findings from MD simulations of various Cinchona alkaloid systems, which are expected to be relevant for this compound.

Derivatization Strategies and Functional Group Transformations of 2r,5r + 5 Vinyl 2 Quinuclidinemethanol

Chemical Modifications of the Hydroxymethyl Functional Group

The secondary hydroxyl group at the C9 position (for cinchona alkaloids) is a primary site for functionalization, allowing for the introduction of a variety of new functionalities through esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be readily esterified with a range of carboxylic acids, acid chlorides, and anhydrides to furnish the corresponding esters. These reactions are typically carried out in the presence of a coupling agent or a base. For instance, the esterification of the related cinchona alkaloid, cinchonine (B1669041), with tiglic acid has been achieved using N,N'-dicyclohexylcarbodiimide (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. neliti.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, known as a quinuclidinone. This transformation is a key step in the synthesis of various derivatives and has been accomplished using reagents such as chromic acid. sapub.org This ketone functionality can then serve as a handle for further modifications.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Cinchonine | Tiglic acid, DCC, DMAP, CH₂Cl₂ | Cinchonine tiglate | 25.28 |

| Cinchonine | Chromic acid | Cinchoninone | Moderate |

Transformations Involving the Vinyl Moiety for Further Diversification

The vinyl group at the C3 position of the quinuclidine (B89598) ring is another key site for introducing structural diversity. A variety of addition and rearrangement reactions can be employed to modify this functionality.

Hydroboration-Oxidation: The hydroboration-oxidation of the vinyl group provides a route to the corresponding primary alcohol with anti-Markovnikov regioselectivity. This two-step process typically involves the use of a borane (B79455) reagent followed by oxidation with hydrogen peroxide.

Dihydroxylation: The vinyl group can be converted to a vicinal diol through dihydroxylation. This transformation can be achieved using reagents such as osmium tetroxide or potassium permanganate (B83412). The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with osmium tetroxide, is a powerful method for achieving high enantioselectivity in this reaction. nih.gov

Epoxidation: The vinyl group can be epoxidized to form the corresponding oxirane. This reaction is commonly carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo various nucleophilic ring-opening reactions.

Olefin Metathesis: The vinyl group can participate in olefin metathesis reactions, which allow for the formation of new carbon-carbon double bonds. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts, can be used to introduce a wide range of substituents at the vinyl position. mdpi.com

| Reaction Type | Reagents and Conditions | Expected Product from (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (2R,5R)-(+)-5-(2-Hydroxyethyl)-2-quinuclidinemethanol |

| Dihydroxylation | OsO₄ (cat.), NMO | (2R,5R)-(+)-5-(1,2-Dihydroxyethyl)-2-quinuclidinemethanol |

| Epoxidation | m-CPBA, CH₂Cl₂ | (2R,5R)-(+)-5-(Oxiran-2-yl)-2-quinuclidinemethanol |

| Cross-Metathesis | Grubbs' Catalyst, Partner Olefin | Varied, depending on the olefin partner |

Nitrogen Atom Functionalization and Quaternization Chemistry for Ionic Species

The tertiary nitrogen atom of the quinuclidine ring is a key center of basicity and nucleophilicity, making it a prime target for functionalization to produce N-oxides and quaternary ammonium (B1175870) salts.

N-Oxide Formation: The quinuclidine nitrogen can be oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the molecule and can be achieved using various oxidizing agents. For example, quinine (B1679958) has been regioselectively oxidized to the corresponding 1-N-oxide using ozone in a solution of acetone (B3395972) and water at low temperatures, with a reported yield of 72%. researchgate.netresearchgate.net

Quaternization: The nucleophilic quinuclidine nitrogen readily reacts with alkyl halides to form quaternary ammonium salts. These ionic derivatives have found widespread use as phase-transfer catalysts in asymmetric synthesis. The reaction of cinchonine with 2-bromobenzylbromide in toluene (B28343) at elevated temperatures, for instance, yields the corresponding N-(2-bromobenzyl)cinchoninium bromide in high yield. nih.gov Similarly, quaternization of a cinchonidine (B190817) dimer with benzyl (B1604629) bromide has been reported to proceed with high yield. bu.ac.bd

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Quinine | O₃, Acetone/H₂O, -12 to 0 °C | Quinine-N-oxide | 72 |

| Cinchonine | 2-Bromobenzylbromide, Toluene, 353 K | N-(2-Bromobenzyl)cinchoninium bromide | 97 |

| Cinchonidine dimer | Benzyl bromide, 0 °C to rt | Quaternized cinchonidine dimer | High |

Regioselective and Stereoselective Functionalizations of the Quinuclidine Ring System

Beyond the functional groups already present, the C-H bonds of the quinuclidine ring system can be selectively functionalized, offering a powerful strategy for introducing new substituents with high levels of regio- and stereocontrol.

C-H Arylation: Directed C-H activation provides a route for the introduction of aryl groups onto the quinuclidine scaffold. For example, palladium-catalyzed C(sp³)–H arylation has been utilized to introduce aryl groups at positions adjacent to the nitrogen atom in quinuclidine derivatives. researchgate.net This methodology allows for the construction of complex molecular architectures from simple precursors.

Stereoselective Synthesis of Quinuclidine Derivatives: The development of catalytic asymmetric methods has enabled the stereoselective synthesis of highly functionalized quinuclidine derivatives. Iridium-catalyzed intramolecular allylic dearomatization reactions have been shown to produce a wide array of quinuclidine derivatives in good to excellent yields, with high diastereoselectivity and enantioselectivity. chinesechemsoc.org These methods provide access to novel chiral scaffolds with potential applications in catalysis and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, both ¹H and ¹³C NMR are instrumental in confirming the compound's structural integrity and providing insights into its conformational dynamics.

The stereochemical purity of a sample can be assessed by NMR using chiral solvating or derivatizing agents, which induce diastereomeric differentiation of enantiomers, resulting in separate signals in the NMR spectrum. However, direct NMR analysis of the neat enantiopure compound primarily serves to confirm the relative stereochemistry and elucidate the preferred conformation in solution.

Conformational analysis of the bicyclic quinuclidine (B89598) core is of particular interest. The rigid cage-like structure of the quinuclidine system limits its conformational freedom. However, the substituents at the C2 and C5 positions can adopt different spatial orientations. Detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments (such as COSY and NOESY) can reveal the dihedral angles between adjacent protons and the through-space proximity of non-bonded protons, respectively. This information is crucial for determining the preferred orientation of the vinyl and methanol (B129727) substituents relative to the quinuclidine ring system. For instance, NOE studies on related Cinchona alkaloids have been pivotal in understanding their conformational behavior in solution. nih.govrug.nlacs.orgacs.org

While specific, publicly available ¹H and ¹³C NMR spectral data for this compound is not readily found in the literature, a hypothetical data table based on the analysis of similar quinuclidine derivatives is presented below to illustrate the expected chemical shifts.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-vinyl | 5.80-5.95 | m | - |

| H₂-vinyl | 4.90-5.10 | m | - |

| H-2 | 3.60-3.75 | m | - |

| CH₂OH | 3.40-3.55 | m | - |

| H-5 | 2.90-3.10 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-vinyl | 140-142 |

| CH₂-vinyl | 114-116 |

| C-2 | 65-67 |

| CH₂OH | 60-62 |

| C-5 | 40-42 |

Chiral Chromatography and High-Resolution Mass Spectrometry for Enantiomeric Excess Determination

To quantify the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound, chiral chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.

The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of a wide range of chiral compounds, including alkaloids. molnar-institute.comnih.govekb.eg The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution and peak shape. The use of additives can also influence the separation. sigmaaldrich.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.

High-Resolution Mass Spectrometry (HRMS) coupled with a chromatographic inlet (LC-HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition of the analyte. For this compound (C₁₀H₁₇NO), the expected exact mass can be calculated and compared to the measured mass, typically with an error of less than 5 ppm. While standard mass spectrometry does not differentiate between enantiomers, its coupling with chiral chromatography allows for the confident identification of each separated enantiomeric peak.

Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO |

| Calculated Exact Mass | 167.1310 |

| Measured Exact Mass | 167.131x (within 5 ppm error) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise spatial arrangement of all atoms in the molecule can be determined.

For an enantiopure sample of this compound, the crystallographic analysis would not only confirm the connectivity and relative stereochemistry of the chiral centers at C2 and C5 but also establish their absolute configuration as (2R, 5R). This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter.

Furthermore, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles. This solid-state conformational information can then be compared with the conformational preferences observed in solution by NMR spectroscopy to understand the influence of intermolecular forces, such as hydrogen bonding and crystal packing, on the molecular geometry.

Typical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Orthorhombic) |

| Space Group | (e.g., P2₁2₁2₁) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | (Value) |

| Z | (Number of molecules in the unit cell) |

Future Research Directions and Emerging Academic Applications

Design of Next-Generation Chiral Catalysts and Ligands Based on the (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Scaffold

The quinuclidine (B89598) framework is a "privileged scaffold" in asymmetric catalysis, and future research is directed towards creating more sophisticated and efficient catalysts. The this compound structure offers multiple points for modification to fine-tune catalytic activity and selectivity.

Key research thrusts include:

Modification of the Vinyl Group: The vinyl group is a prime target for chemical transformation. Future designs will leverage this group for covalent attachment to solid supports, such as polymers or silica (B1680970) gel. nih.gov This immobilization strategy leads to heterogeneous catalysts that are easily recoverable and reusable, enhancing process sustainability. nih.gov Furthermore, reactions like olefin metathesis, hydroformylation, or polymerization initiated at the vinyl group can introduce novel functionalities or create dendritic and polymeric catalyst structures with unique steric and electronic properties.

Functionalization of the Hydroxyl Group: The C2-methanol group can be transformed into a wide array of ethers, esters, or other functional groups. nih.govresearchgate.net This allows for the systematic tuning of the catalyst's steric hindrance and electronic nature, which is crucial for optimizing enantioselectivity in reactions such as asymmetric additions, reductions, and oxidations. ingentaconnect.com

Quaternization of the Quinuclidine Nitrogen: The tertiary amine of the quinuclidine ring is a key feature, acting as a Lewis base or forming quaternary ammonium (B1175870) salts. These salts are highly effective as phase-transfer catalysts for a variety of asymmetric transformations. nih.govresearchgate.net Future work will focus on designing novel chiral ionic liquids and phase-transfer catalysts with enhanced activity and broader substrate scope by introducing diverse substituents on the nitrogen atom.

Bifunctional Catalysis: The proximity of the basic quinuclidine nitrogen and the hydroxyl group allows for the design of bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. Research is geared towards developing new thiourea (B124793), squaramide, and other hydrogen-bond-donating derivatives that can participate in cooperative catalysis. nih.govresearchgate.net

| Catalyst Design Strategy | Target Functional Group | Potential Application | Desired Outcome |

| Immobilization | Vinyl Group | Heterogeneous Catalysis | Easy catalyst recovery and recyclability nih.gov |

| Steric/Electronic Tuning | Hydroxyl Group | Asymmetric Synthesis | Higher enantioselectivity and substrate scope ingentaconnect.com |

| Phase-Transfer Catalysis | Quinuclidine Nitrogen | Anion-Binding Catalysis | Enhanced efficiency in biphasic reactions nih.govresearchgate.net |

| Cooperative Catalysis | Hydroxyl and Nitrogen | Bifunctional Organocatalysis | Superior stereocontrol and reaction rates nih.govresearchgate.net |

Exploration in Materials Science for Advanced Chiral Structures and Polymers

The presence of a polymerizable vinyl group positions this compound as a compelling monomer for the creation of advanced chiral materials. While direct polymerization of this specific compound is an emerging area, related research provides a clear roadmap for future exploration.

Emerging applications in materials science include:

Chiral Polymers for Optical Applications: Polymerization of the vinyl group can lead to the synthesis of novel chiral polymers. Drawing parallels from other chiral vinyl monomers, these polymers are expected to exhibit unique chiroptical properties. mdpi.com There is significant potential in developing materials for applications in circularly polarized luminescence (CPL), which is crucial for next-generation displays, optical data storage, and bio-imaging. mdpi.com

Polymer-Supported Catalysts: As mentioned, the vinyl group is an ideal anchor for grafting the quinuclidine scaffold onto polymer backbones. nih.gov This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recycling). nih.gov Future research will focus on optimizing the polymer support and linker length to maximize catalytic efficiency and stability.

Chiral Stationary Phases for Chromatography: The rigid, chiral structure of the quinuclidine core makes it an excellent candidate for the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC). By covalently bonding derivatives of this compound to a silica or polymer matrix, highly selective CSPs can be created for the analytical and preparative separation of enantiomers.

Innovative Methodologies for Accessing Enantiomers and Diastereomers of Quinuclidine Analogs

The development of efficient and stereoselective methods to synthesize quinuclidine derivatives is critical for expanding their application in catalysis and medicinal chemistry. Future research is focused on novel synthetic strategies that offer precise control over multiple stereocenters.

Promising innovative methodologies include:

Asymmetric Dearomatization Reactions: Transition-metal-catalyzed reactions, such as iridium-catalyzed intramolecular allylic dearomatization, have emerged as powerful tools for the enantioselective synthesis of complex polycyclic structures containing the quinuclidine core. [From first search] This approach allows for the rapid construction of molecular complexity from simple aromatic precursors.

Diastereoselective Nucleophilic Additions: The synthesis of specific diastereomers can be achieved through controlled nucleophilic additions to quinuclidinone, a ketone precursor. le.ac.uk By carefully selecting reagents and reaction conditions, it is possible to direct the approach of the nucleophile to form a desired stereoisomer, providing access to a library of 9-substituted derivatives with distinct spatial arrangements. le.ac.uk

Configuration Inversion and Retention: Established chemical pathways allow for transformations at the C9 stereocenter (adjacent to the hydroxyl group in the parent Cinchona alkaloids) with either inversion or retention of configuration. nih.govresearchgate.net Future work will aim to refine these methods to achieve near-perfect stereochemical control, enabling the synthesis of "pseudo-enantiomeric" catalysts which can produce either enantiomer of a desired product.

| Synthetic Method | Key Feature | Target | Outcome |

| Asymmetric Dearomatization | Iridium Catalysis | Aromatic Precursors | Enantioselective synthesis of fused quinuclidines [From first search] |

| Nucleophilic Addition | Chelation/Steric Control | Quinuclidinone | Diastereoselective synthesis of substituted analogs le.ac.uk |

| Stereochemical Modification | SN2/SN1-type reactions | C9-Hydroxyl Group | Access to epimers and diastereomers nih.govresearchgate.net |

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization in Catalysis

Aligning chemical synthesis and application with the principles of green chemistry is a paramount goal for modern science. Future research on this compound and its derivatives will increasingly prioritize sustainability. researchgate.net

Key areas for green chemistry integration are:

Biocatalysis: The use of enzymes and whole-cell systems offers a green alternative to traditional chemical synthesis. Biocatalytic hydrogenation, for instance, can replace heavy metal catalysts for the reduction of ketones to chiral alcohols under mild conditions, reducing waste and improving safety. researchgate.net Exploring enzymatic pathways for the synthesis and modification of the quinuclidine scaffold is a promising research avenue.

Use of Greener Solvents: Research efforts will continue to focus on replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents in both the synthesis of quinuclidine derivatives and their catalytic applications. [From first search]

Catalyst Recycling and Atom Economy: The development of polymer-anchored and otherwise immobilized catalysts directly addresses the green chemistry principle of waste reduction by allowing for catalyst reuse. nih.gov Furthermore, designing catalytic cycles that maximize atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—will be a central theme in the development of new reactions utilizing these catalysts.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example, quinuclidine derivatives are often synthesized via nucleophilic substitution or transition-metal-catalyzed vinylation, with enantioselectivity achieved using chiral ligands or enzymes. Purification via preparative HPLC (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric purity. Quantitative analysis of stereochemical integrity can be validated using polarimetry, circular dichroism (CD), or chiral GC/HPLC with reference standards .

- Data Validation : Cross-referencing spectral data (NMR, IR) with databases such as SciFinder Scholar ensures structural confirmation. Discrepancies in optical rotation values should prompt re-evaluation of synthetic conditions or purification steps .

Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodology :

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities.

- Stability Studies : Accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored via LC-MS identify labile functional groups (e.g., the vinyl or hydroxyl moieties) .

- Solubility and LogP : Shake-flask methods or computational tools like ACD/Labs predict partition coefficients, critical for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?

- Methodology :

- X-ray Crystallography : Definitive stereochemical confirmation via single-crystal diffraction resolves ambiguities in NMR-derived configurations.

- DFT Calculations : Comparing experimental and computed NMR chemical shifts (e.g., using Gaussian or ORCA software) validates proposed structures. For example, discrepancies in quinuclidine ring proton coupling constants may indicate misassigned configurations .

- Interlaboratory Collaboration : Reproducing results across labs using standardized protocols (e.g., IUPAC guidelines) minimizes instrumentation bias .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic or biological systems?

- Methodology :

- Kinetic Studies : Pseudo-first-order conditions with excess substrate (e.g., in nucleophilic reactions) isolate rate dependencies.

- Mechanistic Probes : Isotopic labeling (e.g., deuterium at the vinyl group) tracks regioselectivity in Diels-Alder reactions.

- Biological Assays : Dose-response curves in enzyme inhibition studies (e.g., acetylcholinesterase) require rigorous controls (e.g., vehicle and positive inhibitors) to distinguish specific activity from nonspecific binding .

Q. How can researchers address low yields in asymmetric synthesis of this compound?

- Methodology :

- Catalyst Screening : High-throughput experimentation (HTE) with diverse chiral ligands (e.g., BINAP, Salen) identifies optimal enantioselectivity.

- Reaction Optimization : Design of Experiments (DoE) evaluates variables (temperature, solvent polarity, catalyst loading) to maximize yield and ee. For example, polar aprotic solvents like DMF may stabilize transition states in quinuclidine formation .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., diastereomers or elimination byproducts), guiding additive use (e.g., molecular sieves for moisture-sensitive steps) .

Methodological Best Practices

- Data Integrity : Use peer-reviewed databases (e.g., NIST Chemistry WebBook, PubChem) for spectral comparisons. Avoid unreliably sourced data (e.g., commercial platforms like BenchChem) .

- Reproducibility : Document all synthetic steps, including catalyst batches and solvent lot numbers, per ICMJE standards .

- Interdisciplinary Collaboration : Partner with computational chemists for molecular modeling and statisticians for robust DoE analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.